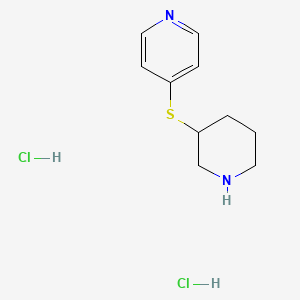

4-(Piperidin-3-ylthio)pyridine dihydrochloride

Description

Crystallographic Analysis and Molecular Geometry

The molecular structure of this compound is characterized by the molecular formula C₁₀H₁₆Cl₂N₂S with a molecular weight of 267.22 g/mol. The compound exists as a dihydrochloride salt, indicating protonation at two basic nitrogen centers within the molecule. The fundamental structural framework consists of a piperidine ring connected to a pyridine ring through a sulfur atom, creating a thioether bridge that significantly influences the overall molecular geometry.

The sulfur atom serves as a critical structural pivot point, linking the carbon at position 3 of the piperidine ring to the carbon at position 4 of the pyridine ring. This arrangement creates a distinctive molecular geometry where the two six-membered rings are separated by the sulfur atom, allowing for considerable conformational flexibility. The presence of two nitrogen atoms in the structure provides multiple sites for protonation, with the pyridine nitrogen and the piperidine nitrogen both capable of accepting protons to form the dihydrochloride salt.

Structural analysis of related thioether compounds provides insights into the expected bond lengths and angles within this molecule. The carbon-sulfur bonds typically exhibit lengths around 1.81-1.83 Å, while the sulfur atom maintains a tetrahedral-like geometry with bond angles approaching 104-108°. The piperidine ring adopts a chair conformation, which is the most thermodynamically stable arrangement for six-membered saturated rings, while the pyridine ring maintains its planar aromatic structure.

The positioning of the thioether linkage at the 4-position of the pyridine ring is particularly significant, as this creates a meta relationship between the sulfur substituent and the pyridine nitrogen. This arrangement influences the electronic distribution within the pyridine ring and affects the basicity of the pyridine nitrogen, which is reflected in the compound's ability to form stable salt structures with hydrogen chloride.

Conformational Dynamics of Piperidine-Thiopyridine Moiety

The conformational behavior of this compound is dominated by the flexibility inherent in the thioether linkage and the chair conformation of the piperidine ring. The piperidine ring system exhibits characteristic chair conformations with the nitrogen and carbon atoms positioned to minimize steric interactions. In the 3-substituted piperidine configuration, the thioether substituent can occupy either an axial or equatorial position, with the equatorial orientation generally being more thermodynamically favorable due to reduced steric hindrance.

Studies of related piperidine-containing compounds demonstrate that conformational preferences are strongly influenced by the nature of substituents and their electronic effects. In the case of this compound, the bulky thiopyridine substituent preferentially adopts an equatorial position on the piperidine ring to minimize 1,3-diaxial interactions. This positioning allows for optimal orbital overlap between the sulfur atom and the adjacent carbon atoms while maintaining the preferred chair conformation of the piperidine ring.

The rotation around the carbon-sulfur bonds provides additional conformational flexibility, allowing the pyridine ring to adopt various orientations relative to the piperidine system. This rotational freedom is somewhat restricted by electronic factors, including the partial pi-character of the carbon-sulfur bonds and potential intramolecular interactions between the pyridine ring and the piperidine system. The preferred conformations tend to minimize unfavorable steric interactions while maximizing favorable electronic interactions.

The protonation state significantly affects conformational preferences, as the introduction of positive charges on the nitrogen atoms alters the electronic environment and can influence preferred bond angles and torsional arrangements. In the dihydrochloride form, both nitrogen atoms carry positive charges, which can lead to electrostatic repulsion effects that influence the overall molecular conformation and the relative positioning of the two ring systems.

Hydrogen Bonding Networks in Solid-State Configuration

The solid-state structure of this compound is characterized by extensive hydrogen bonding networks formed between the protonated nitrogen centers and the chloride counterions. The dihydrochloride salt formation results from protonation of both the pyridine nitrogen and the piperidine nitrogen, creating two positively charged nitrogen-hydrogen groups that serve as hydrogen bond donors in the crystal lattice.

The chloride ions function as hydrogen bond acceptors, coordinating with the protonated nitrogen atoms to form stable ionic interactions. These N-H···Cl hydrogen bonds typically exhibit bond lengths in the range of 3.0-3.3 Å and contribute significantly to the crystal packing stability. The geometry of these hydrogen bonds is influenced by the spatial arrangement of the protonated nitrogen atoms and the need to achieve optimal electrostatic interactions while minimizing repulsive forces.

Secondary hydrogen bonding interactions may also contribute to the solid-state structure, including potential C-H···Cl interactions involving the aromatic and aliphatic carbon-hydrogen bonds. These weaker interactions, while individually less significant than the primary N-H···Cl bonds, collectively contribute to the overall crystal packing efficiency and stability.

The hydrogen bonding pattern creates a three-dimensional network that influences the molecular packing arrangement and affects properties such as melting point, solubility, and hygroscopic behavior. The specific arrangement of hydrogen bonds also determines the crystal symmetry and space group, which can be determined through X-ray crystallographic analysis. The presence of both aromatic and aliphatic components in the molecule, combined with the ionic character of the dihydrochloride salt, results in a complex hydrogen bonding environment that balances ionic, dipolar, and dispersive interactions.

Comparative Structural Analysis with Related Thioether Derivatives

Comparative analysis with related thioether derivatives reveals important structure-activity relationships and provides insights into the unique properties of this compound. Related compounds such as 2-(piperidin-3-ylthio)pyridine hydrochloride differ primarily in the position of substitution on the pyridine ring, with the thioether linkage occurring at the 2-position rather than the 4-position. This positional difference significantly affects the electronic properties and hydrogen bonding capabilities of the resulting compounds.

The 2-substituted derivative exhibits different basicity characteristics due to the ortho relationship between the sulfur substituent and the pyridine nitrogen, which creates additional electronic interactions that can influence protonation behavior. In contrast, the 4-substituted compound maintains a more isolated pyridine nitrogen that is less affected by the electron-withdrawing or donating effects of the thioether substituent.

Structural studies of related pyridine-piperidine systems, including compounds with direct carbon-carbon linkages rather than thioether bridges, demonstrate the importance of the sulfur atom in providing conformational flexibility. The sulfur atom's larger atomic radius and longer bond lengths compared to carbon create additional spatial separation between the ring systems and allow for different conformational preferences.

| Compound | Molecular Formula | Key Structural Features | Substitution Pattern |

|---|---|---|---|

| This compound | C₁₀H₁₆Cl₂N₂S | Thioether bridge, dihydrochloride salt | 4-position pyridine, 3-position piperidine |

| 2-(Piperidin-3-ylthio)pyridine hydrochloride | C₁₀H₁₅ClN₂S | Thioether bridge, monohydrochloride salt | 2-position pyridine, 3-position piperidine |

| 3-(Piperidin-4-yl)pyridine | C₁₀H₁₄N₂ | Direct carbon linkage | 3-position pyridine, 4-position piperidine |

Analysis of compounds containing alternative heterocyclic systems, such as morpholine or pyrrolidine derivatives, reveals the importance of ring size and heteroatom identity in determining overall structural properties. Piperidine-containing compounds generally exhibit greater conformational flexibility compared to their five-membered pyrrolidine analogs, while morpholine derivatives introduce additional polarity through the oxygen heteroatom.

The comparative analysis also extends to compounds with different salt forms, as the nature of the counterion significantly influences crystal packing and hydrogen bonding patterns. The dihydrochloride salt of 4-(piperidin-3-ylthio)pyridine represents a unique structural type among thioether derivatives, as many related compounds exist as monohydrochloride salts or as free bases, reflecting differences in basicity and protonation behavior.

Properties

IUPAC Name |

4-piperidin-3-ylsulfanylpyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2S.2ClH/c1-2-10(8-12-5-1)13-9-3-6-11-7-4-9;;/h3-4,6-7,10,12H,1-2,5,8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXCKWTJWDUOURP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)SC2=CC=NC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution via Thiol-Piperidine Intermediates

A primary route involves the reaction of 3-mercaptopyridine with a functionalized piperidine derivative. For instance, 3-bromopiperidine undergoes nucleophilic substitution with the thiol group under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether bond. The reaction typically proceeds at 60–80°C for 12–24 hours, yielding 4-(piperidin-3-ylthio)pyridine as the free base.

Key Optimization Parameters :

Mitsunobu Reaction for Thioether Formation

An alternative approach employs the Mitsunobu reaction, utilizing 3-hydroxypiperidine and 4-mercaptopyridine in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method avoids harsh bases and achieves higher regioselectivity, though it requires anhydrous conditions and excess reagents.

Typical Conditions :

Protection-Deprotection Strategies

tert-Butoxycarbonyl (Boc) Protection

To prevent undesired side reactions at the piperidine nitrogen, Boc protection is often employed. For example, 3-amino-piperidine is treated with di-tert-butyl dicarbonate in aqueous acetone, yielding N-Boc-3-aminopiperidine with 93% efficiency. Subsequent thioether formation and HCl-mediated deprotection yield the final dihydrochloride salt.

Deprotection Protocol :

Salt Formation and Purification

Dihydrochloride Salt Preparation

The free base is dissolved in anhydrous ethanol, and HCl gas is bubbled through the solution until precipitation is complete. The crude product is recrystallized from isopropanol/water (1:5 v/v) to achieve >98% purity.

Critical Parameters :

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Nucleophilic Substitution | 65–70 | 95 | Scalability | Requires excess base |

| Mitsunobu Reaction | 68–75 | 97 | High regioselectivity | Costly reagents |

| Boc-Mediated Route | 70–78 | 99 | Avoids side reactions | Multi-step synthesis |

Industrial-Scale Considerations

Catalytic Hydrogenation for Intermediate Reduction

In one patent, 1-benzyl-4-piperidinylpiperidine is hydrogenated using 10% palladium on carbon under 20 kg/cm² H₂ pressure to remove protecting groups. This method, adapted for 4-(piperidin-3-ylthio)pyridine, achieves 85–90% conversion in 2–5 hours.

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-3-ylthio)pyridine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydroxide or potassium carbonate are employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol or amine derivatives.

Substitution: Various substituted pyridine or piperidine derivatives.

Scientific Research Applications

4-(Piperidin-3-ylthio)pyridine dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of biological pathways and interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Piperidin-3-ylthio)pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Molecular Structure and Substituent Analysis

The table below compares key structural features of 4-(Piperidin-3-ylthio)pyridine dihydrochloride with similar dihydrochloride salts of piperidine-pyridine derivatives:

Key Observations :

- Thioether vs. Ether Linkages : The thioether group in the target compound introduces a larger atomic radius (sulfur vs. oxygen), which may enhance lipophilicity and alter metabolic oxidation pathways compared to ether-linked analogs like 3-(piperidin-4-yloxy)pyridine dihydrochloride .

- Substituent Position: The position of the piperidine/pyrrolidine moiety (e.g., C3 vs. C4 on pyridine) influences steric interactions with biological targets.

- Functional Groups : Methoxy or amine substituents (e.g., in and ) modulate electronic effects, impacting solubility and hydrogen-bonding capacity.

Physicochemical Properties

- Solubility : Dihydrochloride salts generally exhibit higher aqueous solubility than free bases. For instance, 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride (MW 236.14) is likely more soluble than neutral pyrrolidine derivatives .

- Molecular Weight : Compounds like 2-Methoxy-4-(3-piperidinyloxy)pyridine dihydrochloride (MW 332.19) may have reduced membrane permeability compared to lighter analogs (e.g., 236.14–277.2 g/mol range) .

Biological Activity

4-(Piperidin-3-ylthio)pyridine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. Characterized by its unique thioether linkage between a piperidine ring and a pyridine moiety, this compound has been investigated for various therapeutic applications, including antimicrobial, anticancer, and neuroprotective effects. This article reviews the biological activity of this compound, summarizing key findings from recent research studies.

- Molecular Formula : C10H16Cl2N2S

- CAS Number : 1198283-96-3

The presence of two hydrochloride groups enhances the solubility of the compound in water, facilitating its biological applications.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It has been shown to bind to various enzymes and receptors, modulating their activity. This interaction can lead to diverse biological effects depending on the context of use, including inhibition of cancer cell proliferation and antimicrobial activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated effectiveness against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0039 - 0.025 mg/mL |

| Klebsiella pneumoniae | 32 - 512 µg/mL |

These findings indicate that the compound can effectively inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

In vitro studies have indicated that this compound may act as an inhibitor for various enzymes involved in cancer progression. Its structural components allow it to interact with biological receptors, enhancing its efficacy in targeting cancer cells. Research utilizing molecular docking and kinetic assays has demonstrated promising binding affinities to specific cancer-related targets .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of several derivatives related to piperidine compounds, including this compound. The compound showed significant inhibition against both Gram-positive and Gram-negative bacteria, with a notable effect on Staphylococcus aureus and Escherichia coli .

- Enzyme Inhibition in Cancer Cells : Another investigation focused on the enzyme inhibitory potential of this compound in cancer cell lines. Results indicated that it effectively reduced cell proliferation by inhibiting key enzymes involved in metabolic pathways critical for tumor growth.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Piperidin-4-ylmethylpyridine dihydrochloride | Contains piperidine and pyridine ring | Selective inhibition of specific receptors |

| 4-(Piperidin-1-yl)thiazole | Thiazole instead of pyridine | Exhibits notable antimicrobial properties |

| 2-(Piperidin-4-yl)quinoline | Quinoline structure with piperidine | Displays activity against neurodegenerative diseases |

The thioether linkage in this compound contributes to its distinct pharmacological profile compared to these similar compounds.

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Reagents/Conditions | Yield (%) | Purity | Reference |

|---|---|---|---|---|

| Reductive Amination | NaBH₄, MeOH, N₂ atmosphere | 65-75 | >90% | |

| Catalytic Hydrogenation | H₂, Pd/C, EtOH, 50°C | 80-85 | >95% |

Advanced: How can computational methods improve synthetic pathway design for this compound?

Answer:

The ICReDD approach integrates quantum chemical calculations (e.g., DFT) with information science to predict reaction pathways and optimize conditions. For example:

- Reaction Path Search: Identifies low-energy transition states to prioritize viable routes .

- Machine Learning: Analyzes experimental data to refine catalyst selection and solvent systems .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms structural integrity (e.g., piperidine ring protons at δ 2.8–3.5 ppm; pyridine protons at δ 7.2–8.1 ppm) .

- LC/MS: Validates molecular weight (e.g., [M+H]⁺ = 257.2 amu) and detects impurities .

Q. Table 2: Key Spectral Data

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| ¹H NMR | δ 3.1 (piperidine H), δ 7.8 (pyridine H) | |

| LC/MS | m/z 257.2 ([M+H]⁺) |

Advanced: How to resolve contradictions in NMR or MS data caused by impurities?

Methodological Steps:

- Deuterated Solvents: Eliminate solvent interference in NMR (e.g., D₂O for hydrochloride salts) .

- Spiking Experiments: Add authentic standards to confirm peak assignments .

- 2D NMR (COSY, HSQC): Resolve overlapping signals in complex mixtures .

Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE: Lab coat, gloves, and goggles.

- Ventilation: Use fume hoods to avoid inhalation .

- Emergency Measures: Immediate skin/eye rinsing with water; seek medical attention for ingestion .

Advanced: How to manage air-sensitive reactions involving this compound?

Answer:

- Inert Atmosphere: Use Schlenk lines or gloveboxes with N₂/Ar .

- Moisture-Free Solvents: Pre-dry solvents (e.g., molecular sieves) to prevent hydrolysis .

Basic: What in vitro assays are used to assess its biological activity?

Answer:

- Enzyme Inhibition Assays: Measure IC₅₀ against target enzymes (e.g., kinases) .

- Receptor Binding Studies: Radioligand displacement assays (e.g., using ³H-labeled ligands) .

Advanced: What in vivo models evaluate its pharmacokinetics (PK)?

Answer:

- Rodent Models: Administer via IV/PO routes; collect plasma for LC-MS/MS analysis of t₁/₂, Cmax, and AUC .

- Blood-Brain Barrier (BBB) Penetration: Use brain/plasma ratio studies in mice .

Basic: How do structural modifications affect its biological activity?

Answer:

SAR Findings:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.